3-(Chloromethyl)pyridine

Catalog No.
S578984
CAS No.
3099-31-8
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)pyridine

CAS Number

3099-31-8

Product Name

3-(Chloromethyl)pyridine

IUPAC Name

3-(chloromethyl)pyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2

InChI Key

CNQCWYFDIQSALX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCl

Synonyms

3-(chloromethyl)pyridine, 3-(chloromethyl)pyridine hydrochloride, 3-ClMeP

Canonical SMILES

C1=CC(=CN=C1)CCl

3-(Chloromethyl)pyridine, commonly known as 3-picolyl chloride, is a foundational electrophilic alkylating agent utilized in pharmaceutical and agrochemical synthesis to introduce 3-pyridylmethyl moieties. While it features a highly reactive chloromethyl group primed for nucleophilic substitution, the free base form (CAS 3099-31-8) is inherently unstable at ambient temperatures, rapidly undergoing self-quaternization and polymerization to form tar . Consequently, industrial procurement typically requires sourcing the stable hydrochloride salt (CAS 6959-48-4) or mandates strict cold-chain logistics and immediate in situ utilization for the free base . Its primary commercial value lies in its balanced SN2 reactivity profile, which enables precise, regioselective N-alkylation in the assembly of complex active pharmaceutical ingredients (APIs) without the runaway kinetics seen in its positional isomers .

Substituting 3-(chloromethyl)pyridine with its positional isomers, such as 2- or 4-(chloromethyl)pyridine, fundamentally alters reaction kinetics and downstream impurity profiles . Because the nitrogen atom in the 3-position exerts an electron-withdrawing inductive effect without providing direct resonance stabilization to the SN2 transition state, the 3-isomer exhibits significantly lower and more controlled reactivity compared to the highly reactive 4-isomer . Using the 4-isomer often leads to runaway thermal polymerization and over-alkylation, while the 2-isomer introduces unwanted steric hindrance during complex coupling steps . Furthermore, substituting the chloride for a bromide (e.g., 3-(bromomethyl)pyridine) increases electrophilicity but severely compromises shelf-life, making the chloride derivative the optimal, scalable choice for reproducible manufacturing .

Attenuated Thermal Reactivity and Polymerization Resistance vs. 4-Isomer

The position of the nitrogen heteroatom in halomethyl pyridines strictly governs their thermal stability and substitution kinetics . In thermal reactivity studies, 4-(chloromethyl)pyridine exhibits excessive reactivity, rapidly undergoing self-condensation to form cyclic hexamers and polymers due to resonance stabilization of its reactive intermediate. In contrast, 3-(chloromethyl)pyridine lacks this direct resonance stabilization, resulting in significantly lower baseline reactivity . While 2-(chloromethyl)pyridine is limited by steric hindrance, the 3-isomer's attenuated reactivity prevents runaway thermal polymerization, making it a highly controllable electrophile for selective N-alkylation in multi-step syntheses .

Evidence DimensionThermal polymerization propensity and reactivity
Target Compound DataLow thermal polymerization rate; stable under controlled heating
Comparator Or Baseline4-(chloromethyl)pyridine
Quantified Difference4-isomer rapidly forms cyclic hexamers/polymers thermally; 3-isomer resists spontaneous thermal polymerization
ConditionsThermal condensation models in solvent (e.g., benzene reflux)

The controlled reactivity of the 3-isomer prevents runaway over-alkylation and yield-destroying polymerization during complex API manufacturing.

Process Stability and Handling vs. Free Base and Bromide Analogs

For industrial procurement, the choice of halomethyl leaving group and salt form dictates material viability. The free base of 3-(chloromethyl)pyridine is highly unstable, rapidly forming tar via self-quaternization at ambient temperatures, which necessitates its procurement as the stable hydrochloride salt or immediate in situ generation . When compared to 3-(bromomethyl)pyridine, the chloride derivative offers a critical handling advantage . While the bromide possesses a superior leaving group for faster kinetics, its heightened electrophilicity exacerbates instability and degradation during storage . Consequently, 3-(chloromethyl)pyridine is the preferred scalable reagent, often activated in situ with sodium iodide to achieve bromide-like kinetics without the severe storage penalties [1].

Evidence DimensionReagent shelf-life and degradation resistance
Target Compound DataChloride leaving group (stable for long-term storage as HCl salt)
Comparator Or Baseline3-(bromomethyl)pyridine and 3-(chloromethyl)pyridine free base
Quantified DifferenceFree base and bromide analogs exhibit rapid ambient degradation and tar formation; chloride HCl salt maintains stability
ConditionsAmbient storage and industrial scale-up handling

Buyers must select the chloride derivative for large-scale manufacturing to avoid the rapid degradation and strict cold-chain requirements associated with the bromide analog.

High-Yield N-Alkylation in Biphasic Phase-Transfer Catalysis

3-(Chloromethyl)pyridine demonstrates exceptional compatibility with phase-transfer catalyzed (PTC) biphasic systems, a necessity for synthesizing complex APIs like the HIV protease inhibitor Indinavir [1]. In these established workflows, direct alkylation using strong bases or high heat leads to decomposition and poor yields [2]. However, reacting 3-picolyl chloride with a secondary amine in an aqueous/organic biphasic solution containing tetra-n-butylammonium bromide (TBA+) and sodium iodide facilitates rapid, high-yield alkylation[1]. The TBA+ catalyst and polar impurities are subsequently removed via simple aqueous extraction, proving the compound's superior fit for scalable, high-purity pharmaceutical manufacturing [1].

Evidence DimensionAlkylation yield and impurity clearance
Target Compound DataHigh conversion and easy impurity clearance in biphasic PTC systems (TBA+/NaI)
Comparator Or BaselineDirect alkylation with strong bases/high temperature
Quantified DifferenceDirect high-heat methods yield decomposition; PTC methods enable rapid, quantitative conversion
ConditionsAqueous/organic biphasic solution, TBA+ catalyst, NaI

Validates the compound's specific compatibility with scalable phase-transfer catalysis, essential for cost-effective, high-yield pharmaceutical procurement.

Synthesis of HIV Protease Inhibitors (e.g., Indinavir)

3-(Chloromethyl)pyridine is the definitive precursor for installing the 3-pyridylmethyl group in the final assembly of Indinavir [1]. Its controlled reactivity, when paired with a phase-transfer catalyst and sodium iodide, allows for precise N-alkylation of the piperazine intermediate without degrading the complex stereocenters of the molecule, making it indispensable for this API's commercial production[2].

Production of N-Substituted Piperidones and Receptor Ligands

Used extensively in the synthesis of N-substituted piperidones and CADA (cyclotriazadisulfonamide) analogues for CD4 down-modulation[3]. The compound's specific electronic profile prevents the rapid carbocation-induced side reactions (such as water quenching to 2-(hydroxymethyl)pyridine) that are more common with the 2- and 4-isomers during amine alkylation [4].

Development of Pyridine-Based Chelating Agents and Transition Metal Complexes

Acts as a critical building block for synthesizing nitrogen-based heterocyclic ligands, such as those used in Rhenium(I) chemotherapeutic complexes [5]. The 3-position of the chloromethyl group ensures the correct steric geometry for subsequent metal coordination, which cannot be achieved if the 2- or 4-isomer is substituted[5].

XLogP3

1.3

UNII

8QM5JL9CFT

Related CAS

6959-48-4 (hydrochloride)

Other CAS

3099-31-8

Wikipedia

3-(chloromethyl)pyridine

Dates

Last modified: 08-15-2023

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